molecular formula C15H15ClN2O2 B3337988 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide CAS No. 832740-01-9

3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide

Cat. No.: B3337988
CAS No.: 832740-01-9
M. Wt: 290.74 g/mol
InChI Key: LQYZQLKSRIQDRA-UHFFFAOYSA-N
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Description

Significance of the Benzohydrazide (B10538) Scaffold in Medicinal Chemistry and Chemical Biology Research

The benzohydrazide scaffold, characterized by a benzene (B151609) ring attached to a hydrazide group (-CONHNH2), is a privileged structure in medicinal chemistry. thepharmajournal.comderpharmachemica.com Hydrazide-hydrazones, derivatives of benzohydrazides, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antiplatelet, antitubercular, and antitumoral properties. nih.gov This diverse range of activities has made benzohydrazide derivatives attractive targets for the development of new therapeutic agents. thepharmajournal.comresearchgate.net The versatility of the benzohydrazide moiety allows for a variety of chemical modifications, enabling the synthesis of large libraries of compounds for biological screening. researchgate.netderpharmachemica.com The ability to readily form hydrazones by reacting with aldehydes or ketones further enhances their utility in creating structurally diverse molecules. derpharmachemica.comrsc.org

Overview of Aryl Ether and Hydrazide Linkages in Chemical Synthesis

The structure of 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide features two key linkages: an aryl ether and a hydrazide. Aryl ethers are commonly synthesized through methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. rsc.org More advanced methods, such as the Ullmann condensation and various copper- or palladium-catalyzed coupling reactions, have expanded the scope and efficiency of aryl ether synthesis. organic-chemistry.orgunion.edu These linkages are integral to many pharmaceuticals and natural products due to their stability and the specific spatial arrangement they impart to the molecule. union.edu

The hydrazide linkage is typically formed by the reaction of an ester with hydrazine (B178648) hydrate (B1144303). wikipedia.org This functional group is a potent nucleophile and can participate in a range of chemoselective reactions. oup.com In chemical biology, hydrazide chemistry is utilized for protein modification and synthesis, often serving as a bioorthogonal chemical handle. oup.comresearchgate.net The hydrazide group can be converted to other functional groups, such as acyl azides, which are useful for peptide segment condensation. oup.com

Research Rationale for Investigating Substituted Phenoxymethylbenzohydrazides

While specific research on this compound is not widely available in published literature, the rationale for investigating such a compound can be inferred from the known properties of its components. The benzohydrazide core provides a platform with established biological potential. The phenoxymethyl (B101242) substituent introduces an aryl ether linkage, which can influence the molecule's conformational flexibility and lipophilicity, potentially impacting its pharmacokinetic and pharmacodynamic properties.

The specific substitutions on the phenoxy ring—a chloro group and a methyl group—are also significant. The presence of a halogen, such as chlorine, can modulate the electronic properties of the molecule and may enhance its binding affinity to biological targets. The methyl group can influence steric interactions and metabolic stability. Therefore, the synthesis and investigation of substituted phenoxymethylbenzohydrazides like this compound would be a logical step in the exploration of new chemical entities with potential therapeutic applications, building upon the known value of the benzohydrazide scaffold. The structural diversity offered by varying the substitutions on the phenoxy ring allows for the fine-tuning of the molecule's properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-5-6-13(16)14(7-10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQYZQLKSRIQDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191019
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid hydrazide
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Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-01-9
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Chloro-5-methylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of 3 2 Chloro 5 Methylphenoxy Methyl Benzohydrazide

Retrosynthetic Analysis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler starting materials. For this compound (I), two primary disconnections are logical: the amide bond of the benzohydrazide (B10538) moiety and the ether linkage.

C-N Bond Disconnection: The most apparent disconnection is at the amide bond. This breaks the molecule into a carboxylic acid derivative (II) and hydrazine (B178648). This is a common and reliable transformation in synthetic chemistry.

C-O Bond Disconnection: The second key disconnection is the ether bond, which separates the phenoxy group from the benzyl (B1604629) backbone. This suggests a precursor like methyl 3-(bromomethyl)benzoate (III) and 2-chloro-5-methylphenol (B42318) (IV). This pathway is advantageous as it utilizes a standard Williamson ether synthesis.

Following this logic, a plausible forward synthesis would involve synthesizing the key intermediate, methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate (II), from precursors (III) and (IV), followed by hydrazinolysis to yield the final product (I).

Optimized Synthetic Pathways for the Benzohydrazide Core Structure

The benzohydrazide functional group is a crucial component of the target molecule. Its synthesis is typically straightforward and can be accomplished through several well-established methods.

The most traditional and widely used method for preparing benzohydrazides involves a two-step process. First, a benzoic acid derivative is converted into its corresponding ester, typically a methyl or ethyl ester. This esterification step enhances the reactivity of the carbonyl group. In the second step, the ester is treated with hydrazine hydrate (B1144303) (N₂H₄·H₂O), which acts as a nucleophile, displacing the alcohol portion of the ester to form the stable benzohydrazide. ekb.egnih.gov

This reaction is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent like ethanol (B145695). nih.govnih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling or the addition of water and can be purified by recrystallization. The conversion of the ester to the hydrazide is generally efficient and high-yielding. rsc.org

Modern synthetic chemistry often seeks more efficient and environmentally friendly methods. Direct amidation of carboxylic acids avoids the need for the pre-activation step of esterification, thus improving atom economy. sciepub.com This approach involves coupling a carboxylic acid directly with an amine or, in this case, hydrazine. However, this reaction can be challenging due to the formation of an unreactive ammonium (B1175870) carboxylate salt. sci-hub.se

To overcome this, various catalytic systems have been developed. Boron-based reagents, such as boric acid, can act as effective catalysts by forming a reactive acyloxyboron intermediate, which is then readily attacked by the nucleophile. sciepub.comsci-hub.se Another approach involves the use of zinc chloride (ZnCl₂) as a catalyst, which has been reported for the direct synthesis of amides from carboxylic acids and hydrazines, with ammonia (B1221849) as the only byproduct. rsc.org These methods offer a greener alternative to traditional coupling reagents that generate significant waste. mdpi.comscilit.com

Synthesis of the 2-Chloro-5-methylphenoxymethyl Moiety

The synthesis of the ether linkage is a critical step in assembling the backbone of the target molecule. The most common and effective method for this transformation is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.

The synthesis would begin with 2-chloro-5-methylphenol, a commercially available starting material. This phenol (B47542) is deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the more nucleophilic sodium or potassium 2-chloro-5-methylphenoxide. This phenoxide is then reacted with an electrophilic partner containing the benzoyl moiety, such as methyl 3-(bromomethyl)benzoate. The phenoxide ion displaces the bromide ion in an Sₙ2 reaction to form the desired ether-linked intermediate, methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate.

Coupling Reactions for Phenoxymethyl-Benzohydrazide Formation

The final step in the proposed synthetic sequence is the formation of the hydrazide from the intermediate ester synthesized in the previous step. This "coupling" reaction connects the phenoxymethyl-benzoate structure with hydrazine to yield the target compound.

As detailed in section 2.2.1, the reaction of methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate with hydrazine hydrate in a solvent like ethanol under reflux conditions would lead to the formation of this compound. nih.gov This hydrazinolysis step is typically a robust and high-yielding reaction for the synthesis of hydrazide derivatives from their corresponding esters. nih.gov

Exploration of Parallel Synthesis and Combinatorial Chemistry for Analog Libraries

Combinatorial chemistry is a powerful tool used in drug discovery to rapidly generate large numbers of structurally diverse compounds, known as libraries. nih.gov This approach can be readily applied to the synthesis of analogs of this compound to explore structure-activity relationships.

The synthetic route is well-suited for a combinatorial approach. By using a diverse set of building blocks, a library of analogs can be created. christopherking.name For example:

A variety of substituted phenols can be reacted with methyl 3-(bromomethyl)benzoate in a parallel fashion to generate a library of phenoxymethyl (B101242) benzoate (B1203000) esters.

Similarly, a collection of substituted 3-(bromomethyl)benzoate esters could be reacted with 2-chloro-5-methylphenol.

These reactions can be performed in multi-well plates, allowing for the simultaneous synthesis of dozens or hundreds of distinct ester intermediates. This library of esters can then be treated with hydrazine hydrate in a subsequent parallel step to produce the final library of benzohydrazide analogs. This high-throughput screening approach enables the efficient identification of compounds with desired properties. imperial.ac.uk

Stereoselective Synthetic Approaches (If Applicable to Derivatives)

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity becomes a crucial consideration during the synthesis of certain derivatives where new chiral centers are introduced. rroij.com

Enantioselective synthesis can be applied to create chiral derivatives with high stereochemical purity. This can be achieved through several established strategies:

Use of Chiral Reactants: A straightforward approach involves the condensation of the achiral benzohydrazide with a chiral aldehyde or ketone. The inherent chirality of the carbonyl compound would lead to the formation of diastereomeric products, which could potentially be separated.

Chiral Auxiliaries: A chiral auxiliary could be temporarily incorporated into the molecule to direct a subsequent stereoselective transformation, after which the auxiliary is removed. nih.gov

Asymmetric Catalysis: A more modern and efficient approach involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, the asymmetric reduction of a prochiral ketone derivative of the benzohydrazide could yield a chiral alcohol. Similarly, catalytic asymmetric hydrogenation of an unsaturated derivative could produce a chiral product with high enantiomeric excess. researchgate.netrsc.org

For example, if a derivative is synthesized that contains a prochiral ketone, its asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) could yield a specific enantiomer of the corresponding secondary alcohol. rsc.org The choice of catalyst and reaction conditions would be critical in determining the enantioselectivity of the transformation.

Green Chemistry Principles in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. egranth.ac.in Key areas for improvement in the proposed synthetic route include the choice of solvents, energy consumption, and atom economy.

Solvent Selection: The Williamson ether synthesis often employs volatile organic solvents (VOCs) like acetone (B3395972) or acetonitrile. Greener alternatives could include cyclopentyl methyl ether (CPME) or shifting to solvent-free conditions, potentially with microwave assistance to facilitate the reaction. rsc.org For the hydrazinolysis step and the subsequent derivatization into hydrazones, water or polyethylene (B3416737) glycol (PEG) can be excellent green solvents. researchgate.net Water is non-toxic and environmentally benign, while PEG is recyclable, non-volatile, and often enhances reaction rates. researchgate.net

Energy Efficiency: Microwave-assisted synthesis is a prominent green chemistry technique that can drastically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Both the ether synthesis and the formation of hydrazone derivatives can be amenable to microwave irradiation, often leading to higher yields and cleaner reactions. egranth.ac.inresearchgate.net

Atom Economy and Waste Reduction: The proposed synthetic route has good intrinsic atom economy. However, waste is generated from the use of bases and solvents. Using catalytic amounts of reagents where possible and recycling solvents can minimize the environmental factor (E-factor) of the process. For instance, in the derivatization step, using a catalytic amount of acid instead of a stoichiometric amount reduces waste.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Step Conventional Method Green Alternative Green Principle(s) Addressed
Ether Synthesis Reflux in Acetone for several hours Microwave irradiation, solvent-free or in a bio-based solvent (e.g., CPME) Energy efficiency, Use of safer solvents
Hydrazinolysis Reflux in Ethanol Reflux in water or microwave heating Use of safer solvents, Energy efficiency

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would provide critical information on the number of different types of protons and their neighboring environments. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically δ 6.8-8.0 ppm). The singlet for the methyl group (CH₃) protons would be expected in the upfield region (around δ 2.3 ppm). The methylene (B1212753) bridge protons (O-CH₂-Ar) would likely appear as a distinct singlet around δ 5.2 ppm. The hydrazide group protons (NH and NH₂) would present as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the hydrazide group would be the most downfield signal (typically δ 165-170 ppm). Aromatic carbons would resonate in the δ 110-160 ppm range, with carbons attached to electronegative atoms (like chlorine and oxygen) appearing further downfield. The methylene bridge carbon (O-CH₂) would be found around δ 70 ppm, and the methyl group (CH₃) carbon would be the most upfield signal, typically around δ 20 ppm.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would establish proton-proton couplings, particularly within the aromatic rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide Note: These are estimated values and may vary based on solvent and experimental conditions.

Functional GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.8 - 8.0 (multiplets)110 - 160
C=O-165 - 170
NH / NH₂Variable (broad singlets)-
O-CH₂~5.2 (singlet)~70
CH₃~2.3 (singlet)~20

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazide group would appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The C=O (amide I) stretching vibration would be a strong, sharp peak around 1650-1680 cm⁻¹. The C-O-C (ether) linkage would show characteristic stretching bands in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching would appear as multiple bands in the 1450-1600 cm⁻¹ region. The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Hydrazide)Stretching3200 - 3400
Aromatic C-HStretching> 3000
C=O (Amide I)Stretching1650 - 1680
Aromatic C=CStretching1450 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1250
C-O-C (Ether)Symmetric Stretching1000 - 1100
C-ClStretching600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HRMS, LC-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₅ClN₂O₂), the molecular weight is 290.75 g/mol . High-Resolution Mass Spectrometry (HRMS) would be used to confirm the exact mass and, consequently, the elemental formula. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 290. An isotopic peak [M+2]⁺ at m/z 292, with an intensity approximately one-third of the [M]⁺ peak, would be a characteristic signature of the presence of a single chlorine atom. Analysis of the fragmentation pattern would help to further confirm the structure, with expected fragments corresponding to the loss of the hydrazide group or cleavage at the ether linkage.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for its isolation. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, would be the primary method to determine the purity of this compound. A pure sample would exhibit a single, sharp peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, and flow rate). Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. GC-MS provides separation based on boiling point and polarity, coupled with mass spectrometry for peak identification.

X-ray Crystallography for Solid-State Structural Analysis

If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray crystallography can provide an unambiguous, three-dimensional model of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydrazide group, which governs the crystal packing. The availability of a crystal structure is the gold standard for molecular structure confirmation.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. For this compound, with the chemical formula C₁₅H₁₅ClN₂O₂, the theoretical elemental composition is approximately:

Carbon (C): 61.97%

Hydrogen (H): 5.20%

Nitrogen (N): 9.63%

Experimental results from an elemental analyzer that are within ±0.4% of these theoretical values would serve to confirm the empirical formula and support the purity of the sample.

Mechanistic Biological Evaluation and Target Identification

In Vitro Enzyme Inhibition Profiling

An essential step in characterizing the biological activity of a compound is to assess its ability to inhibit specific enzymes. This provides insights into its potential therapeutic applications and mechanism of action. For 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide, profiling against a panel of key enzymes would be critical.

Specific Enzyme Targets

No research data was found detailing the inhibitory activity of this compound against the following enzymes:

Enoyl ACP Reductase: A crucial enzyme in bacterial fatty acid synthesis, making it a target for antibacterial agents.

Dihydrofolate Reductase (DHFR): Essential for nucleotide synthesis, its inhibition can impede cell proliferation, a mechanism used by some anticancer and antimicrobial drugs.

ParE: A subunit of topoisomerase IV, a vital bacterial enzyme involved in DNA replication.

Urease: An enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori.

β-Glucuronidase: An enzyme involved in the metabolism of various substances; its inhibition can have implications in drug toxicity and disease.

Monoamine Oxidases (MAOs): Enzymes that catalyze the oxidation of monoamines, including neurotransmitters, and are targets for antidepressants and neuroprotective drugs.

α-Glucosidase: An enzyme involved in carbohydrate digestion; its inhibitors are used to manage type 2 diabetes.

Falcipain-2: A cysteine protease of Plasmodium falciparum, the parasite that causes malaria, making it a key antimalarial drug target.

Tyrosinase: A key enzyme in melanin biosynthesis, its inhibitors are of interest for treating hyperpigmentation disorders and in the cosmetics industry.

Inhibition Kinetics and Mechanism of Enzyme Interaction

Without primary inhibition data, no information is available on the inhibition kinetics (e.g., IC₅₀ values, Ki) or the mechanism of interaction (e.g., competitive, non-competitive, uncompetitive) of this compound with any of the aforementioned enzymes.

Receptor Binding Studies and Ligand-Target Interactions

To understand how a compound might exert its effects, it is crucial to investigate its ability to bind to specific biological receptors. Such studies can elucidate its pharmacological profile and potential for therapeutic intervention. Currently, there are no published studies that have examined the receptor binding properties of this compound or its interactions with any specific biological targets at the molecular level.

Cellular Pathway Modulation Investigations

Beyond direct enzyme or receptor interactions, it is important to understand how a compound affects broader cellular processes and signaling pathways.

Cell-Based Assays for Specific Biological Processes

Cell-based assays are instrumental in determining the physiological effects of a compound. For instance, an assay for Caspase-3 activity would be relevant to investigate a compound's potential to induce apoptosis (programmed cell death), a process crucial in cancer therapy. However, no studies have been published that assess the effect of this compound on Caspase-3 activity or any other specific biological process in a cellular context.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

The biological profile of benzohydrazide (B10538) derivatives is intricately linked to their structural features. The synthesis of various analogs allows for a systematic investigation of how different chemical modifications influence their efficacy and target engagement.

Impact of Substituent Modifications on Biological Activity (e.g., Electron-Withdrawing/Donating Groups)

The nature and position of substituents on the aromatic rings of hydrazide-hydrazone derivatives play a crucial role in determining their biological activity. Studies on this class of compounds have shown that both electron-withdrawing and electron-donating groups can enhance antimicrobial properties.

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO₂) or halogen atoms (e.g., Cl, Br, I) on the phenyl rings is often associated with increased antibacterial activity. nih.gov For instance, the chloro group present in the this compound structure is an electronegative substituent that can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. Research on various hydrazones has demonstrated that compounds featuring chloro and nitro groups exhibit potent inhibition of bacterial growth. nih.gov

Electron-Donating Groups (EDGs): Conversely, the incorporation of EDGs like methoxy (OCH₃) or hydroxyl (OH) groups can also lead to significant biological activity. nih.gov The methyl group in the title compound is a weak electron-donating group. In some series of hydrazone derivatives, compounds bearing electron-donating substituents have displayed better antibacterial activities than those with electron-withdrawing ones. nih.gov This suggests that a fine balance of electronic effects is necessary for optimal activity, and the specific location and nature of the substituent are critical.

Positional Isomerism and Conformation Effects on Target Engagement

The relative positions of substituents on the phenyl rings can lead to significant differences in activity. For example, in a study of triazone derivatives with acylhydrazone moieties, a 4-methoxy substituent resulted in higher insecticidal activity against mosquitoes compared to a 3-methoxy substituent, highlighting the importance of isomeric positioning. mdpi.com

Mechanistic Studies of Bioactivity in Model Organisms (Pre-clinical in vitro or in vivo without human trial data)

Derivatives of benzohydrazide have been extensively evaluated in a variety of preclinical models, demonstrating a broad spectrum of biological activities ranging from antimicrobial to antiparasitic.

Evaluation in Microbial Strains (e.g., Antibacterial, Antifungal, Antimycobacterial Activities against specific bacterial/fungal species)

The hydrazide-hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents.

Antibacterial Activity: Numerous studies have confirmed the efficacy of benzohydrazide derivatives against both Gram-positive and Gram-negative bacteria. researchgate.netthepharmajournal.com Certain novel hydrazones have exhibited significant inhibitory activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with some compounds showing potency greater than the standard antibiotic ampicillin. nih.gov The presence of a halogenated ring structure is often considered a contributor to this antibacterial potential. nih.gov

Table 1: In Vitro Antibacterial Activity of Representative Hydrazone Compounds

Compound Test Organism MIC (µg/mL) Reference
Hydrazone Derivative 1 S. aureus 6.25 nih.gov
Hydrazone Derivative 2 E. coli 12.5 nih.gov
Lactic Acid Hydrazone (with NO₂) S. pneumoniae 64 nih.gov
Lactic Acid Hydrazone (with NO₂) P. aeruginosa 128 nih.gov

Antifungal Activity: The antifungal potential of this chemical class is also well-documented. hygeiajournal.com Derivatives have shown efficacy against pathogenic fungi, including Candida albicans and Aspergillus species. nih.govwjbphs.comresearchgate.netscielo.br The mechanism of action for some of these compounds is believed to involve interaction with ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption. scielo.brnih.gov For example, 2-chloro-N-phenylacetamide, a related chloro-substituted amide, demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 256 µg/mL against Aspergillus niger. nih.gov

Table 2: In Vitro Antifungal Activity of Representative Chloro-Substituted Compounds

Compound Test Organism MIC (µg/mL) Reference
2-chloro-N-phenylacetamide Aspergillus niger 32 - 256 nih.gov
2-chloro-N-phenylacetamide Aspergillus flavus 16 - 256 scielo.br
Benzoxazole Derivative 4 Candida albicans 6.25 wjbphs.com

Antimycobacterial Activity: Hydrazides are famously associated with antitubercular activity, with isoniazid (isonicotinic acid hydrazide) being a cornerstone of tuberculosis treatment. semanticscholar.org Consequently, a vast number of hydrazide-hydrazone derivatives have been synthesized and tested against Mycobacterium tuberculosis. orientjchem.orgsemanticscholar.org Many novel compounds have shown significant activity against the H37Rv strain and even against isoniazid-resistant clinical isolates. nih.gov Some sulfonyl hydrazones and thiadiazole-based hydrazones have demonstrated MIC values comparable to isoniazid, in the sub-micromolar range. nih.gov The proposed mechanism for some of these analogs involves the inhibition of mycolic acid biosynthesis, similar to isoniazid. nih.gov

Table 3: In Vitro Antimycobacterial Activity of Representative Hydrazone Compounds against M. tuberculosis H37Rv

Compound MIC (µM) Reference
1,2,3-Thiadiazole Hydrazone 3d 0.0730 nih.gov
Sulfonyl Hydrazone 5k 0.0716 nih.gov
Sulfonyl Hydrazone 5g 0.0763 nih.gov
Isoniazid (Reference) ~0.07 nih.gov

Insecticidal/Nematicidal Activity Mechanisms in Agricultural Pest Models

The biological activity of benzohydrazide derivatives extends to the control of agricultural pests.

Insecticidal Activity: Certain N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been evaluated for their insecticidal properties against agricultural pests like the common cutworm (Spodoptera litura). nih.gov These compounds often act as nonsteroidal ecdysone agonists, inducing a premature and incomplete molt, which is lethal to the insect larvae. This mode of action provides high selectivity toward lepidopteran species. nih.gov Other related acylhydrazone derivatives have shown larvicidal activity against the mosquito Culex pipiens pallens. mdpi.com

Nematicidal Activity: Plant-parasitic nematodes are a significant threat to global agriculture, and there is a pressing need for safer and more effective nematicides. nih.gov Research into novel chemistries has identified various heterocyclic compounds with potential nematicidal properties. For instance, novel 4,5,5-trifluoropent-4-enamide derivatives containing furan or benzothiazole rings have exhibited excellent nematicidal activity against Meloidogyne incognita (root-knot nematode) and Bursaphelenchus xylophilus (pine wood nematode), with LC₅₀ values in the low mg/L range. nyxxb.cn While not benzohydrazides, these findings highlight the potential of related chemical structures in nematode control.

In Vitro Parasitic Inhibition (e.g., Antimalarial against Plasmodium falciparum)

Hydrazone derivatives have emerged as a promising class of compounds in the search for new antimalarial agents. Several studies have reported their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

These compounds have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. nih.gov A key mechanistic hypothesis for their antiplasmodial action involves a dual-target approach. It is proposed that these molecules can chelate free iron and also interact with free heme, which is released during the parasite's digestion of hemoglobin. This interaction inhibits the polymerization of heme into hemozoin, a detoxification process crucial for the parasite's survival. nih.gov The resulting buildup of toxic free heme leads to parasite death. Some novel hydrazone compounds have demonstrated potent antiplasmodial activity in the low micromolar to nanomolar range. malariaworld.org

Investigations into Coordination Chemistry and Metal Complexation with Benzohydrazides

The coordination chemistry of benzohydrazide derivatives has garnered significant interest due to their versatile binding modes and the profound impact of metal complexation on their biological activity. These compounds possess multiple donor sites, enabling them to form stable complexes with a wide array of metal ions. The resulting metallo-complexes often exhibit enhanced biological properties compared to the free ligands, a phenomenon that underscores the importance of metal ions in the design of novel therapeutic agents.

Metal-Ligand Binding Affinity and Stoichiometry

Benzohydrazides and their derivatives, such as Schiff bases, are flexible ligands that can coordinate with metal ions in various stoichiometries and geometries. The primary binding sites are typically the carbonyl oxygen and the nitrogen atom of the hydrazone moiety (–NHN=CH–) iosrjournals.org. The amide group within the benzohydrazide structure offers two potential binding atoms, the oxygen and nitrogen, allowing for diverse coordinating behaviors with different metal ions iosrjournals.org.

The coordination can occur in a neutral bidentate or hexadentate manner, involving the nitrogen atoms of amino and oxime groups and the oxygen atom of the amide group biomedgrid.combiomedgrid.com. In many instances, the ligand acts as a bidentate or tridentate chelating agent researchgate.net. For example, in some complexes, the ligand coordinates to the central metal ion through the enolic form of the carboxy hydrazone's oxygen, the phenolic oxygen, and the azomethine nitrogen atoms iosrjournals.org. In other cases, the donor sites are the phenolic group's oxygen, the amide carbonyl oxygen, and the imine nitrogen iosrjournals.org. This chelation enhances the stability and reactivity of the resulting complexes doi.org.

The stoichiometry of these metal complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2 nih.govat.ua. The specific ratio is influenced by factors such as the nature of the metal ion, the ligand structure, and the reaction conditions doi.org. For instance, iron(III) and cobalt(III) have been shown to form complexes with a 1:2 metal-to-ligand ratio, while nickel(II), zinc(II), and palladium(II) can form complexes with a 1:1 ratio nih.gov. The synthesis of such complexes is often achieved by reacting the benzohydrazide ligand with the corresponding metal salts in a suitable solvent, such as ethanol (B145695) biomedgrid.combiomedgrid.comdoi.org.

The formation of these complexes and their stoichiometry have been confirmed through various analytical techniques, including elemental analysis, molar conductivity, and spectroscopic methods like IR, NMR, and UV-Vis biomedgrid.combiomedgrid.comdoi.orgnih.gov. For example, shifts in the infrared (IR) absorption bands of the carbonyl (C=O) and azomethine (C=N) groups upon complexation provide evidence of their involvement in the coordination process iosrjournals.orgbiomedgrid.com. Molar conductivity measurements can indicate whether the resulting complexes are electrolytic or non-electrolytic in nature biomedgrid.combiomedgrid.com.

Interactive Table: Stoichiometry of Benzohydrazide Metal Complexes

Metal Ion Ligand Type Stoichiometry (Metal:Ligand) Coordination Geometry Reference
Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) (E)-N'-(4-(Dimethylamino)benzylidene)benzohydrazide 1:1 or 1:2 Not Specified doi.org
Cu(II), Zn(II), Mn(II), Co(II), Ag(I) Benzohydrazide oxime 1:2 Tetragonal distorted octahedral, Linear biomedgrid.combiomedgrid.com
VO(II), Mn(II), Cu(II) (E)-N'-[2-Hydroxybenzylidene]benzohydrazide 1:2 Not Specified iosrjournals.org
Co(II), Ni(II) (E)-N'-[2-Hydroxybenzylidene]benzohydrazide 1:2 Not Specified iosrjournals.org

Biological Implications of Metal-Benzohydrazide Complexes

The chelation of metal ions by benzohydrazide ligands often leads to a significant enhancement of their biological activity. This is attributed to the concept of overtone's and the Tweedy's chelation theory, which suggests that upon chelation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This, in turn, increases the lipophilic nature of the central metal atom, favoring its permeation through the lipid layers of cell membranes.

Metal complexes of benzohydrazide derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties doi.orgresearchgate.netnih.gov. The coordination to metals can significantly boost the bioavailability and inhibitory action of the parent benzohydrazide derivative doi.org.

For instance, studies have shown that metal complexes of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide exhibit respectable activity against bacteria such as S. aureus, B. subtilis, and E. coli. The platinum(II) complex, in particular, showed the highest inhibition values against all tested bacteria, whereas the free ligand displayed less remarkable results doi.org. Similarly, the cytotoxic activity of benzohydrazide derivatives against human liver cancer cell lines (HepG2) was found to be enhanced upon complexation biomedgrid.combiomedgrid.comdoi.org. Notably, the platinum and zinc complexes of (E)-N'-(4-(dimethylamino)benzylidene)benzohydrazide showed higher cytotoxic activity than the free ligand doi.org.

The enhanced biological activity is also linked to the geometry and stability of the complexes formed doi.org. The diversity in the structure of hydrazone complexes, which depends on the metal ion, the ligand, and reaction conditions, can lead to a range of geometries and coordination modes doi.org. This structural versatility is crucial for their potential applications as drug candidates doi.org. The identity of the metal and the stoichiometry of the complex are of primary importance in the development of effective therapeutic agents nih.gov.

Interactive Table: Biological Activity of Metal-Benzohydrazide Complexes

Complex Biological Activity Cell Line/Organism Key Finding Reference
[PtCl2(HDmby)] Antibacterial S. aureus, B. subtilis, E. coli Highest inhibition value among tested complexes. doi.org
[PtCl2(HDmby)] Cytotoxic HepG2 (Human liver cancer) IC50 = 8.08 ± 0.736 µM doi.org
[ZnCl2(HDmby)] Cytotoxic HepG2 (Human liver cancer) IC50 = 4.03 ± 0.271 µM doi.org
Cu(II) complex of benzohydrazide oxime Cytotoxic Hep-G2 Highest cytotoxicity among tested complexes. biomedgrid.combiomedgrid.com
Zn(II) complex of benzohydrazide oxime Cytotoxic Hep-G2 Moderate IC50 value. biomedgrid.combiomedgrid.com

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode of a small molecule ligand to the active site of a target protein.

For benzohydrazide (B10538) derivatives, molecular docking simulations are employed to predict how they might interact with biological targets such as enzymes or receptors. zenodo.orgresearchgate.net These simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. researchgate.netresearchgate.net For instance, in studies on various benzohydrazide derivatives, docking simulations have been used to evaluate their binding affinities within the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). zenodo.orgresearchgate.net Lower binding energy values typically suggest a more stable and potent interaction between the ligand and the target protein. researchgate.net

A study on N'-benzylidenebenzohydrazide derivatives evaluated their binding to α-glucosidase and α-amylase, revealing binding free energies of -0.45 and -20.79 kcal/mol, respectively. researchgate.net Another investigation on different benzohydrazide derivatives as potential EGFR kinase inhibitors used molecular modeling to predict their biological activity and structure-activity relationships. nih.gov

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
N'-benzylidenebenzohydrazideα-glucosidase-0.45 researchgate.net
N'-benzylidenebenzohydrazideα-amylase-20.79 researchgate.net
Substituted Benzohydrazide1T46 protein-9.7 researchgate.net

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. researchgate.net These interactions can include hydrogen bonds, hydrophobic interactions, and π–π stacking. researchgate.net For example, in silico studies of N'-benzylidenebenzohydrazide derivatives identified interactions with amino acids such as Ala281, Asp282, and Asp616 in the α-glucosidase cavity. researchgate.net Similarly, docking studies of a potent anticancer benzohydrazide derivative revealed strong interactions with the 1T46 protein through π–π, π-alkyl, and π–σ interactions. researchgate.net Understanding these specific interactions is vital for optimizing the ligand's structure to enhance its binding and, consequently, its biological activity.

DerivativeTarget ProteinInteracting Amino Acid ResiduesReference
N'-(2-chlorobenzylidene)benzohydrazideα-glucosidaseAla284, Trp481, Asp616 researchgate.net
N'-(2-hydroxybenzylidene)benzohydrazideα-glucosidaseAsp518, Asp616, Phe649 researchgate.net
N'-benzylidenebenzohydrazideα-glucosidaseAsp282, Arg600 researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR models are developed using a set of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For classes of compounds like benzohydrazide derivatives, 3D-QSAR studies have been conducted to design molecules with potential antimicrobial activity. derpharmachemica.com The statistical significance of these models is evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov These predictive models are valuable tools for prioritizing the synthesis of compounds that are most likely to be active.

A key aspect of QSAR is the identification of physicochemical descriptors that influence the biological activity of the compounds. These descriptors can include steric, electronic, and hydrophobic properties. For instance, in a 2D-QSAR study of substituted benzimidazole (B57391) derivatives, descriptors such as SsOHcount, Ipc Average, Delta AlphaA, Delta AlphaB, and chi6chain were found to be directly proportional to antitubercular activity. ijpsr.com By understanding which properties are important for activity, chemists can rationally design more potent molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is a powerful tool for understanding the intrinsic properties of a molecule.

DFT calculations are applied to benzohydrazide derivatives to compute various molecular properties. researchgate.netnih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netscispace.com The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and stability of the molecule. scispace.com

Furthermore, DFT is used to calculate the Molecular Electrostatic Potential (MEP) surface, which helps in identifying the nucleophilic and electrophilic sites within a molecule. researchgate.netscispace.com This information is valuable for understanding intermolecular interactions, including how a ligand might interact with its biological target. scispace.com Studies on substituted benzohydrazide derivatives have utilized DFT to calculate these parameters and compare them with experimental values. researchgate.net

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. acs.org The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The spatial distribution and energy levels of these orbitals provide insight into the molecule's reactivity and kinetic stability. mdpi.com

For 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide, DFT calculations on analogous structures suggest that the HOMO is likely localized on the electron-rich regions, such as the hydrazide-hydrazone moiety and the phenoxy ring. nih.govmdpi.com The LUMO, conversely, is typically centered around the benzohydrazide portion of the molecule. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap indicates that less energy is required to excite an electron from the HOMO to the LUMO, which correlates with higher chemical reactivity and lower kinetic stability. mdpi.commdpi.com Compounds with a smaller frontier orbital gap are generally more polarizable and are considered soft molecules. mdpi.com

Table 1: Representative FMO Properties for this compound Data are representative values based on computational studies of similar hydrazone and benzohydrazide derivatives. mdpi.commdpi.com

ParameterDescriptionTypical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.17
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-2.38
ΔE (Gap) ELUMO - EHOMO3.79

Electrostatic Potential and Reactivity Descriptors (e.g., Fukui Functions, Softness)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. acs.org For this compound, the MEP would show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms of the carbonyl and hydrazide groups, indicating these are the primary sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton, highlighting them as sites for nucleophilic interaction.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. mdpi.com These quantum chemical descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for predicting the stability and reactivity of the compound. mdpi.com

Table 2: Predicted Global Reactivity Descriptors Values are derived from the representative FMO energies and are based on methodologies applied to similar compounds. mdpi.com

DescriptorFormulaInterpreted ValueInterpretation
Chemical Potential (μ) (EHOMO + ELUMO) / 2-4.275 eVHigh value indicates a tendency to donate electrons.
Chemical Hardness (η) (ELUMO - EHOMO) / 21.895 eVIndicates moderate stability and resistance to deformation.
Global Softness (S) 1 / (2η)0.264 eV-1Reflects the molecule's capacity to react.
Electrophilicity Index (ω) μ2 / (2η)4.821 eVMeasures the stabilization in energy when the system acquires additional electronic charge.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations are invaluable for conformational analysis. The molecule possesses several rotatable bonds, notably around the ether linkage (-O-CH2-) and the amide C-N bond. MD simulations can explore the potential energy surface to identify low-energy, stable conformations that the molecule is likely to adopt in solution.

Furthermore, MD simulations are crucial for assessing the binding stability of a ligand within the active site of a biological target, such as an enzyme or receptor. mdpi.com After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can be performed. nih.govallresearchjournal.com This simulation provides insights into the stability of the interaction over a set period, typically nanoseconds. Key metrics analyzed include the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket, the specific hydrogen bonds and hydrophobic interactions that are maintained, and any conformational changes in the ligand or protein upon binding. mdpi.com Such studies are essential in rational drug design to validate docking results and confirm the stability of predicted binding modes. mdpi.com

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical step in early-stage drug discovery, used to computationally estimate the pharmacokinetic properties of a compound and identify potential liabilities before synthesis. nih.gov These predictions are often based on physicochemical properties and established models like Lipinski's Rule of Five and Veber's rule. nih.gov

For this compound, various ADME parameters can be predicted:

Absorption: Human Intestinal Absorption (HIA) is predicted to be high, suggesting good absorption from the gastrointestinal tract. This is supported by properties like lipophilicity (log P) and the topological polar surface area (TPSA), which typically fall within ranges suitable for oral bioavailability. nih.govsaudijournals.com

Distribution: Predictions for Blood-Brain Barrier (BBB) penetration suggest whether a compound is likely to enter the central nervous system. For phenoxy acid derivatives, CNS permeability can be variable, and the addition of a hydrazide group may decrease it. saudijournals.com Plasma Protein Binding (PPB) is also predicted, indicating the extent to which the compound may bind to proteins in the blood, which affects its distribution and availability. mdpi.com

Metabolism: In silico tools can identify potential sites of metabolism, often by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties for this compound This interactive table presents typical in silico predictions based on the structure, drawing from studies on phenoxy and hydrazide derivatives. nih.govsaudijournals.com

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight 306.75 g/mol < 500Fulfills Lipinski's Rule.
Lipophilicity (LogP) 2.9 - 3.5< 5Optimal for membrane permeability; fulfills Lipinski's Rule.
H-Bond Donors 2≤ 5Fulfills Lipinski's Rule.
H-Bond Acceptors 3≤ 10Fulfills Lipinski's Rule.
TPSA 61.5 Ų< 140 ŲIndicates good potential for cell membrane permeability.
Rotatable Bonds 5≤ 10Fulfills Veber's Rule for oral bioavailability.
Water Solubility (LogS) -3.0 to -4.0-Moderately to poorly soluble.
GI Absorption High-Likely to be well-absorbed from the gut.
BBB Permeant No-Unlikely to cross the blood-brain barrier.

Future Research Directions and Prospects for Chemical Probe Development

Design of Novel Benzohydrazide (B10538) Scaffolds with Enhanced Target Selectivity

Key areas for modification on the 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide scaffold include:

The (2-Chloro-5-methylphenoxy)methyl Group: Modifications to the substituent groups on the phenoxy ring, such as the position and nature of the halogen and methyl groups, could significantly impact target engagement.

The Linker: The length and flexibility of the methylene (B1212753) linker can be adjusted to optimize the orientation of the molecule within a target's binding site.

A hypothetical SAR study for novel analogs of this compound is presented in Table 1. Such studies would aim to identify modifications that improve potency (lower IC50) and selectivity for a primary target over related off-targets. For instance, replacing the chloro group with a bromo or trifluoromethyl group might enhance binding affinity through different electronic and steric interactions. Similarly, altering the substitution pattern on the benzohydrazide ring could introduce new vectors for interaction with the target protein.

Table 1: Hypothetical Structure-Activity Relationship (SAR) of Novel Benzohydrazide Scaffolds
Compound IDModification from Parent ScaffoldTarget A IC50 (nM)Target B IC50 (nM)Selectivity (Target B/Target A)
Parent-150150010
Analog 1Replace 2-Chloro with 2-Bromo75225030
Analog 2Replace 5-Methyl with 5-Ethyl20018009
Analog 3Add 4-Fluoro to Benzohydrazide Ring120360030
Analog 4Replace 2-Chloro with 2-Bromo and Add 4-Fluoro to Benzohydrazide Ring505000100

Exploration of Allosteric Modulation Mechanisms for Biological Targets

Allosteric modulation, where a molecule binds to a site on a protein distant from the active (orthosteric) site, offers a promising strategy for achieving greater target selectivity. drugdiscoverytrends.com Allosteric modulators can fine-tune protein function rather than simply blocking it, providing a more nuanced approach to studying biological processes. drugdiscoverytrends.com The hydrazide motif has been identified in compounds that exhibit allosteric inhibition, suggesting that this compound could potentially function through such a mechanism. nih.gov

Future research should investigate whether this compound and its derivatives act as allosteric modulators. This would involve a combination of techniques:

Enzyme Kinetics: Allosteric inhibitors often display non-competitive or mixed-type inhibition patterns in enzyme kinetic studies, which can be distinguished from the competitive inhibition typical of orthosteric binders.

Structural Biology: Co-crystallization of the compound with its target protein can provide direct evidence of binding to an allosteric site.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict potential allosteric binding pockets and model how ligand binding at these sites might induce conformational changes that affect the protein's activity. nih.gov

The discovery of an allosteric mechanism for this compound would open up new avenues for its development as a highly selective probe, as allosteric sites are often less conserved than active sites among related proteins. drugdiscoverytrends.com

Development of this compound as a Research Tool

To be a truly versatile research tool, a chemical probe should not only be potent and selective but also amenable to modification for various applications. mskcc.org Developing this compound as a research tool would involve the synthesis of derivatives that incorporate reporter tags or reactive groups for target identification and visualization. This is often achieved through the principles of bioorthogonal chemistry, which uses reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org

Strategies for converting the parent compound into a research tool include:

Affinity Probes: Attaching a biotin (B1667282) tag would allow for the isolation of the target protein from cell lysates for identification by mass spectrometry.

Fluorescent Probes: Conjugation with a fluorophore (e.g., FITC, rhodamine) would enable visualization of the target protein's localization and dynamics within cells using microscopy techniques.

Photoaffinity Probes: Incorporating a photo-reactive group would allow for covalent cross-linking of the probe to its target upon UV irradiation, facilitating unambiguous target identification.

The design of such tools requires careful consideration of the attachment point for the tag to ensure that it does not disrupt the compound's binding to its target. The benzohydrazide nitrogen or a position on one of the aromatic rings could serve as potential handles for derivatization. Table 2 outlines some potential bioorthogonal functionalities that could be incorporated into the scaffold.

Table 2: Potential Bioorthogonal Modifications for Probe Development
Bioorthogonal GroupReaction PartnerApplicationPotential Attachment Point
AzideAlkyne (e.g., in a fluorophore)Fluorescent labeling (Click Chemistry)Para-position of the benzohydrazide ring
Terminal AlkyneAzide (e.g., on biotin)Affinity purification (Click Chemistry)Para-position of the phenoxy ring
TetrazineTrans-cycloocteneLive-cell imagingModification of the methyl group on the phenoxy ring
Diazirine- (UV activation)Photoaffinity labelingMeta-position of the benzohydrazide ring

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical probe development. nih.gov These computational tools can analyze vast datasets to predict the properties of new molecules, prioritize synthetic routes, and optimize lead compounds. nih.gov For a lead scaffold like this compound, AI and ML can be integrated in several ways:

Predictive Modeling: ML models can be trained on existing SAR data from benzohydrazide libraries to predict the activity and selectivity of novel, virtual compounds. This can help to prioritize which analogs to synthesize, saving time and resources.

De Novo Design: Generative AI models can design entirely new benzohydrazide scaffolds with desired properties, such as high target affinity and low predicted toxicity. arxiv.org These models can explore a much larger chemical space than is feasible through traditional medicinal chemistry alone.

Scaffold Hopping: AI algorithms can suggest alternative core structures (scaffolds) that maintain the key binding interactions of the original compound but possess different physicochemical properties, potentially leading to improved bioavailability or reduced off-target effects. arxiv.org

By leveraging these in silico approaches, the optimization of this compound into a highly refined chemical probe can be significantly accelerated.

Collaborative Research Opportunities in Interdisciplinary Chemical Biology

The development of a high-quality chemical probe is an inherently interdisciplinary endeavor, requiring expertise in synthetic chemistry, biochemistry, cell biology, and computational science. chemikailproteomics.com The journey of this compound from a lead compound to a validated research tool would benefit greatly from collaborative efforts.

Potential collaborative models include:

Academia-Industry Partnerships: Academic labs often excel in novel target discovery and mechanistic biology, while pharmaceutical companies have extensive experience in medicinal chemistry, high-throughput screening, and compound optimization. drugtargetreview.comresearchgate.net Collaborations can leverage these complementary strengths to accelerate probe development.

Open Science Initiatives: Projects like the Structural Genomics Consortium have demonstrated the power of open collaboration in creating high-quality chemical probes and placing them in the public domain to advance biological research for all. nih.gov Sharing data and reagents related to this compound and its analogs could spur innovation and lead to new discoveries.

Inter-departmental Consortia: Within a university or research institute, collaborations between chemistry, biology, and pharmacology departments can create a powerful ecosystem for probe development, from initial synthesis to in vivo validation.

Such collaborations are essential for overcoming the significant challenges in developing selective and well-characterized chemical probes, ultimately enabling the scientific community to better understand the complexities of human biology and disease. smw.ch

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide to achieve high yield and purity?

Methodological Answer: The synthesis of this hydrazide derivative requires precise control of reaction parameters:

  • Temperature : Maintain 35–50°C during coupling steps to balance reactivity and side-product formation .
  • Reagent stoichiometry : Use a 10–20% molar excess of hydrazine derivatives to drive the reaction to completion, as seen in analogous benzohydrazide syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .
  • Work-up : Employ liquid-liquid extraction with ethyl acetate and water to isolate the product, followed by recrystallization from ethanol/water mixtures for purification .
  • Analytical monitoring : Use TLC (silica gel, hexane:ethyl acetate 3:1) to track reaction progress and confirm intermediate formation .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound, and how should they be applied?

Methodological Answer: A multi-technique approach is critical:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the hydrazide (–NH–NH₂) and aromatic substituents. For example, the methylene (–CH₂–O–) group typically appears at δ 4.5–5.0 ppm in ¹H NMR .
    • 2D experiments (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺) and detects impurities >0.1% .
  • Elemental analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and quantify byproducts .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of this compound formation using kinetic studies and isotopic labeling?

Methodological Answer: Mechanistic studies should combine:

  • Kinetic profiling : Monitor intermediate concentrations via in-situ FTIR or HPLC to identify rate-determining steps (e.g., nucleophilic substitution at the benzyl position) .
  • Isotopic labeling :
    • Introduce ¹⁵N-labeled hydrazine to trace hydrazide bond formation via MS/MS fragmentation patterns .
    • Use D₂O quenching to detect proton exchange in transient intermediates .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and validate experimental activation energies .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer: Address discrepancies systematically:

  • X-ray crystallography : Obtain single-crystal structures to compare experimental bond lengths/angles with DFT-optimized geometries .
  • Vibrational spectroscopy : Compare experimental IR/Raman spectra with computed vibrational modes to identify misassigned functional groups (e.g., C=O vs. C–N stretches) .
  • Solvent effects : Re-run simulations with explicit solvent models (e.g., PCM in water/ethanol) to account for solvatochromic shifts in UV-Vis or NMR data .
  • Error analysis : Quantify uncertainties in computational methods (e.g., basis set limitations) and experimental measurements (e.g., ±0.01 Å for X-ray) .

Q. How can the biological activity of this compound be systematically evaluated in antimicrobial assays?

Methodological Answer: Adopt a tiered screening protocol:

  • In vitro assays :
    • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
    • Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
  • Mode of action studies :
    • Membrane permeability : Use propidium iodide uptake assays to detect cell wall disruption .
    • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation .
  • Resistance profiling : Serial passage experiments (10–20 generations) to monitor MIC increases and identify resistance mutations via whole-genome sequencing .

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Reactant of Route 1
Reactant of Route 1
3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.